molecular formula C8H4N2 B594994 2-Ethynylisonicotinonitrile CAS No. 1211580-87-8

2-Ethynylisonicotinonitrile

Cat. No. B594994
M. Wt: 128.134
InChI Key: UXWIJMNHZVBEMW-UHFFFAOYSA-N
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Description

2-Ethynylisonicotinonitrile is a chemical compound with the CAS Number: 1211580-87-8 . It has a molecular weight of 128.13 and its IUPAC name is 2-ethynylisonicotinonitrile .


Molecular Structure Analysis

The InChI code for 2-Ethynylisonicotinonitrile is 1S/C8H4N2/c1-2-8-5-7(6-9)3-4-10-8/h1,3-5H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

2-Ethynylisonicotinonitrile is a solid substance . It has a boiling point of 236.1±25.0 C at 760 mmHg . The compound is stored under nitrogen at a temperature of 4C .

Scientific Research Applications

  • Alzheimer's Disease Research : 2-Ethynylisonicotinonitrile derivatives, such as [18F]FDDNP, have been used in Alzheimer's disease research for the non-invasive monitoring of neurofibrillary tangles and beta-amyloid plaques in living patients. This technique is significant for diagnostic assessments and monitoring responses during experimental treatments (Shoghi-Jadid et al., 2002).

  • Soil Science : 2-Ethynylpyridine, a related compound, has shown potential as a soil nitrification inhibitor. It compares favorably with other nitrification inhibitors and could be used as a fertilizer amendment to retard nitrification of fertilizer nitrogen in soil (McCarty & Bremner, 1990).

  • Cancer Research : Derivatives of 2-Aminonicotinonitrile, similar in structure to 2-Ethynylisonicotinonitrile, have been synthesized and assessed for anticancer properties. These derivatives include a range of compounds like pyrimidine, thiourea, and isoindoline, which show potential in cancer treatment research (Mansour et al., 2021).

  • Chemical Reactions and Mechanisms : The reaction mechanism of Ethynyl radical with other compounds has been studied, contributing to our understanding of atmospheric and combustion chemistry (Nguyễn et al., 2012).

  • Biotechnology : Derivatives like 2-oxonicotinonitriles and their nucleoside analogues have been synthesized and tested against various viruses, showing potential in antiviral drug development (Abou-elkhair et al., 2014).

  • Environmental Biotechnology : Studies on the biodegradation and biotransformation of explosives involve compounds like 2-Ethynylisonicotinonitrile. Understanding the metabolism of these compounds by microorganisms and plants is vital for managing pollutants (Rylott et al., 2011).

properties

IUPAC Name

2-ethynylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2/c1-2-8-5-7(6-9)3-4-10-8/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWIJMNHZVBEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302618
Record name 2-Ethynyl-4-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynylisonicotinonitrile

CAS RN

1211580-87-8
Record name 2-Ethynyl-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211580-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethynyl-4-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
DA Patrick, SA Bakunov, SM Bakunova… - Bioorganic & medicinal …, 2014 - Elsevier
Fifty novel prodrugs and aza-analogues of 3,5-bis(4-amidinophenyl)isoxazole and its derivatives were prepared. Eighteen of the 24 aza-analogues exhibited IC 50 values below 25 nM …
Number of citations: 21 www.sciencedirect.com

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